Aldicarb-13C3
Description
Contextualization of Isotopic Labeling in Contemporary Chemical Research
Isotopic labeling is a powerful technique in which an atom within a molecule is substituted with one of its isotopes, creating a traceable variant. wikipedia.org This method is fundamental to modern chemical, biological, and environmental research, allowing scientists to track the journey of a compound through complex systems like a cell or a chemical reaction. wikipedia.orgcreative-proteomics.com The isotopes used can be stable (non-radioactive) or radioactive. wikipedia.org Stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H), are often preferred for their safety and suitability in long-term studies. creative-proteomics.comstudysmarter.co.uk
The core principle of this technique is that labeled molecules behave almost identically to their unlabeled counterparts in chemical and biological processes. creative-proteomics.com However, the difference in mass allows them to be distinguished and quantified by analytical instruments, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgmusechem.com This enables researchers to elucidate metabolic pathways, understand reaction mechanisms, and precisely measure compound concentrations, making it an indispensable tool in fields ranging from drug development to environmental science. studysmarter.co.uksynmr.in
Significance of Carbon-13 Enrichment for Aldicarb (B1662136) Research Modalities
The enrichment of the pesticide Aldicarb with Carbon-13 (¹³C), a stable isotope of carbon, holds significant value for research. When specific carbon atoms in the Aldicarb molecule are replaced with ¹³C atoms, it creates a labeled version, such as Aldicarb-13C3. This ¹³C-labeled compound is chemically stable and behaves identically to the natural pesticide during extraction and chromatographic separation. ukisotope.comromerlabs.com
The key significance lies in its application for analytical quantification, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). physiology.orgnih.gov In this context, this compound serves as an ideal internal standard. An internal standard is a known quantity of a substance added to a sample at the beginning of the analytical process. Because the ¹³C-labeled Aldicarb has a higher mass than the unlabeled version, it can be separately detected by the mass spectrometer, yet it experiences the same processing variations, such as sample loss during preparation or fluctuations in instrument signal (known as matrix effects). romerlabs.comresearchgate.net By comparing the signal of the known amount of the labeled standard to the signal of the unlabeled Aldicarb in the sample, researchers can achieve highly accurate and precise quantification. ukisotope.comromerlabs.com The stability of the ¹³C label ensures that it does not exchange with other atoms during analysis, a potential issue with other isotopes like deuterium, making it a superior choice for robust analytical methods. ukisotope.comnih.gov
Overview of Research Trajectories and Scholarly Contributions Involving this compound
Research involving this compound has been predominantly focused on its use as an internal standard for the development of sensitive and reliable analytical methods to detect Aldicarb and its toxic metabolites, Aldicarb sulfoxide (B87167) and Aldicarb sulfone, in various samples. nih.govfao.org These methods are crucial for environmental monitoring, food safety analysis, and forensic toxicology. frontiersin.org
Scholarly contributions highlight the successful application of ¹³C-labeled Aldicarb and its derivatives in quantitative analysis. For instance, a study focusing on the analysis of Aldicarb and another insecticide, methomyl, in blood and brain tissue utilized ¹³C₂,d₃-Aldicarb as an internal standard. nih.gov This allowed the researchers to develop a robust LC-MS/MS method capable of detecting the pesticide at very low levels (0.1 ng/mL in blood), overcoming significant signal suppression from the complex biological matrices. nih.gov The use of the stable isotope-labeled standard was critical for ensuring the accuracy and precision of the measurements across a wide range of concentrations. nih.gov
Similarly, research in food safety has employed ¹³C-labeled standards to monitor pesticide residues. Methods using techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for sample extraction, followed by LC-MS/MS analysis, rely on these standards to accurately quantify trace levels of pesticides in complex food matrices like milk. researchgate.net The use of fully ¹³C-labeled internal standards is considered state-of-the-art as it effectively compensates for recovery losses and matrix-induced signal variations, leading to highly accurate results. romerlabs.com The availability of compounds like this compound and its labeled metabolites has been essential for validating these high-performance analytical methods in compliance with regulatory standards. labmix24.comresearchgate.net
Data Tables
Table 1: Chemical Properties of this compound Analogs
| Property | Aldicarb Sulfoxide-(N-methyl-13C,d3, carbamoyl-13C) |
| Molecular Formula | ¹³C₂C₅D₃H₁₁N₂O₃S |
| Molecular Weight | 211.27 g/mol |
| CAS Number | 1261170-77-7 |
| Isotopic Purity | ≥98 atom % ¹³C; ≥98 CP |
| Form | Solid |
| Mass Shift | M+5 |
| Data sourced from publicly available chemical information. sigmaaldrich.com |
Table 2: Summary of a Research Application Using a Labeled Aldicarb Standard
| Research Focus | Analysis of Methomyl and Aldicarb in Biological Tissues |
| Methodology | QuEChERS extraction with LC-MS/MS analysis |
| Internal Standard Used | ¹³C₂,d₃-Aldicarb |
| Matrices Studied | Guinea Pig Whole Blood and Brain Tissue |
| Key Finding | The use of the isotopically labeled internal standard enabled accurate quantification despite significant matrix effects (signal suppression of -47% for Aldicarb). |
| Limit of Detection (LOD) | 0.1 ng/mL in blood; 0.2 ng/g in brain |
| Reference | nih.gov |
Properties
Molecular Formula |
C₄¹³C₃H₁₄N₂O₂S |
|---|---|
Molecular Weight |
193.24 |
Synonyms |
2-Methyl-2-(methylthio)propanal O-[(Methylamino)carbonyl]oxime-13C3; 2-Methyl-2-(methylthio)propionaldehyde O-(Methylcarbamoyl)oxime-13C3; NSC 379586-13C3; OMS 771-13C3; Temik-13C3; Temik 10G-13C3; Temik G 10-13C3; UC 21149-13C3 _x000B_ |
Origin of Product |
United States |
Synthetic Methodologies and Physicochemical Characterization of Aldicarb 13c3
Advanced Chemical Synthesis Pathways for Carbon-13 Labeled Aldicarb (B1662136)
The synthesis of Aldicarb-13C3 relies on the established pathway for creating its unlabeled counterpart, but requires the introduction of ¹³C atoms through specifically labeled precursors. The general synthesis of Aldicarb proceeds through several key steps. nih.gov First, isobutylene (B52900) is reacted with nitrosyl chloride to form 2-chloro-2-methyl-1-nitrosopropane dimer. nih.gov This intermediate is then reacted with methyl mercaptan and sodium hydroxide (B78521) to yield 2-methyl-2-(methylthio)propionaldoxime. nih.gov The final step involves the reaction of this oxime with methyl isocyanate to produce Aldicarb. nih.goviarc.fr
To produce this compound, which has the chemical formula C₄¹³C₃H₁₄N₂O₂S, ¹³C-labeled starting materials must be used. clearsynth.com The positions of the three ¹³C atoms determine the specific labeled precursors required. Based on the nomenclature "2-Methyl-2-(methylthio)propanal O-[(Methylamino)carbonyl]oxime-13C3," the labeling is within the core structure. clearsynth.com The synthetic approach would involve using a ¹³C-labeled version of isobutylene or its synthetic equivalents to build the main carbon skeleton. The reaction would proceed as described for the unlabeled compound, with the ¹³C atoms integrated into the final Aldicarb molecule. Stable isotope-labeled starting materials are often used in the synthesis of complex labeled molecules for research and analysis. otsuka.co.jpeurisotop.com
Isotopic Enrichment and Purity Assessment Techniques
The utility of this compound as an internal standard is critically dependent on its isotopic enrichment and chemical purity. These parameters are verified using a combination of mass spectrometric and chromatographic techniques.
Isotopic Enrichment: Isotopic enrichment quantifies the percentage of molecules that have been successfully labeled with the stable isotopes. Mass spectrometry (MS) is the definitive technique for this assessment. The analysis of this compound reveals a molecular weight of 193.24 g/mol , which is three mass units higher than unlabeled Aldicarb (190.27 g/mol ) due to the three ¹³C atoms. clearsynth.comnih.gov The mass spectrum will show a distinct peak at this higher mass, and the relative intensity of this peak compared to any residual unlabeled or partially labeled species allows for the calculation of isotopic purity, often expressed as "atom %." Commercially available labeled standards, such as those related to Aldicarb, typically have high isotopic purity, often specified as ≥98 atom %.
Chemical Purity: Chemical purity ensures that the material is free from non-isotopic contaminants. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for assessing chemical purity. These techniques separate the target compound from any impurities, starting materials, or byproducts. Product specifications for labeled Aldicarb compounds often indicate a chemical purity of 98% or higher. isotope.com
The table below summarizes typical purity specifications for labeled Aldicarb standards.
| Parameter | Specification | Analytical Technique |
| Isotopic Purity (Enrichment) | ≥98 atom % | Mass Spectrometry (MS) |
| Chemical Purity | ≥98% | HPLC, GC |
This table is a representation of typical data found for commercial isotopically labeled standards. isotope.com
Spectroscopic and Chromatographic Methods for Structural Elucidation and Confirmation of this compound
A suite of analytical methods is employed to confirm the structural integrity of this compound, ensuring the correct placement of the isotopic labels and verifying its chemical identity.
Spectroscopic Methods:
Mass Spectrometry (MS): As a cornerstone technique, MS confirms the molecular weight and, through high-resolution MS, the elemental composition. Tandem mass spectrometry (LC-MS/MS) is particularly powerful, as it involves fragmenting the molecule and analyzing the resulting ions. scielo.org.co The fragmentation pattern of this compound can be compared to that of unlabeled Aldicarb to pinpoint the location of the ¹³C labels, as fragments containing the labels will exhibit a corresponding mass shift.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR is an essential tool for the unambiguous structural elucidation of ¹³C-labeled compounds. The ¹³C-NMR spectrum of this compound would show highly enhanced signals for the three labeled carbon atoms, confirming their exact positions within the molecular structure.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. While IR data has been reported for unlabeled Aldicarb, the spectrum for this compound is expected to be nearly identical. nih.gov Subtle shifts in the vibrational frequencies of bonds involving the ¹³C atoms may be observable, providing further confirmation of isotopic incorporation.
Chromatographic Methods:
Chromatographic techniques are essential for the separation and quantification of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a preferred method for the analysis of thermally labile carbamates like Aldicarb. jfda-online.com Methods often utilize a reverse-phase C18 column with a mobile phase consisting of a water and acetonitrile (B52724) gradient. jfda-online.comscielo.br Detection can be achieved using UV, post-column derivatization with fluorescence detection, or mass spectrometry (LC-MS). jfda-online.comscielo.brinchem.org The retention time of this compound would be virtually identical to that of unlabeled Aldicarb under the same conditions.
Gas Chromatography (GC): GC can also be used for Aldicarb analysis, typically coupled with detectors like flame photometric detection (FPD) or mass spectrometry (GC-MS). iarc.frinchem.org
The following table outlines typical chromatographic conditions used for the analysis of Aldicarb, which are directly applicable to this compound.
| Parameter | HPLC Conditions | Reference |
| Column | Reverse-phase C18 (e.g., 150 x 4.6 mm, 5 µm) | jfda-online.comscielo.br |
| Mobile Phase | Water:Acetonitrile gradient | jfda-online.comscielo.brinchem.org |
| Detection | UV (195-213 nm), Fluorescence, MS | jfda-online.comscielo.brinchem.org |
| Injection Volume | 20 µL | jfda-online.com |
| Retention Time (Aldicarb) | ~7.9 minutes (under specific isocratic conditions) | scielo.br |
This table provides example parameters and may vary based on the specific analytical method.
Advanced Analytical Methodologies Employing Aldicarb 13c3 As a Calibrative Standard
Chromatographic Separation Systems for Quantitative Analysis
Effective separation of the target analyte from matrix interferences is a critical first step in quantitative analysis. Aldicarb-13C3 is employed as a calibrative standard in conjunction with powerful chromatographic techniques coupled to mass spectrometry.
Liquid Chromatography (LC) Coupled Techniques
Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC), is the preferred method for the analysis of thermally unstable carbamates like aldicarb (B1662136). wiley.comfrontiersin.org These techniques separate compounds based on their interactions with a stationary phase (column) and a liquid mobile phase. For aldicarb analysis, reversed-phase columns, such as C18, are commonly used. ciac.jl.cn
When this compound is used as an internal standard, it is introduced into the sample prior to extraction. Because it is chemically almost identical to the non-labeled aldicarb, it co-elutes during the chromatographic run. This co-elution is crucial as it ensures that both the analyte and the standard experience the same conditions, including any potential ionization suppression or enhancement in the mass spectrometer source. physiology.orgnih.gov Methods often employ a gradient elution program, where the composition of the mobile phase is changed over time to effectively separate aldicarb and its metabolites from other components in the sample extract. ciac.jl.cnrestek.com
Table 1: Typical Liquid Chromatography (LC) Parameters for Aldicarb Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., Waters ACQUITY UPLC BEH C18) |
| Mobile Phase A | Water with additives like 0.1% formic acid and/or 5 mM ammonium (B1175870) acetate |
| Mobile Phase B | Acetonitrile (B52724) or Methanol with similar additives |
| Flow Rate | 0.3 - 0.5 mL/min |
| Elution Type | Gradient |
| Injection Volume | 5 - 10 µL |
This table presents a generalized set of LC conditions. Specific parameters are optimized for each method and matrix. ciac.jl.cnrestek.comlcms.cz
Gas Chromatography (GC) Coupled Techniques
Gas chromatography is generally less suitable for the direct analysis of many carbamate (B1207046) pesticides due to their thermal lability. wiley.comfrontiersin.org Aldicarb, in particular, can degrade rapidly in the hot GC injection port, leading to inaccurate results. who.intnih.gov The primary degradation product is often aldicarb nitrile, which can interfere with analysis. who.int
Despite these challenges, some GC-based methods have been developed. These often require derivatization of the carbamate to a more thermally stable compound or the use of specialized injection techniques and short columns to minimize degradation. wiley.comwho.int In cases where GC-MS is employed, the use of a stable isotope-labeled internal standard like this compound is even more critical. acs.orgoup.com It would undergo the same thermal degradation as the native aldicarb, allowing the ratio of the intact analyte to the standard (or their respective degradation products) to provide a more accurate quantification than external calibration could achieve. acs.org
Mass Spectrometric Detection and Quantification Strategies
Mass spectrometry (MS) provides the high selectivity and sensitivity required for detecting trace levels of pesticides. When coupled with chromatographic separation and the use of this compound, MS-based techniques offer robust and reliable quantification.
Tandem Mass Spectrometry (MS/MS) Applications
Tandem mass spectrometry (MS/MS), often performed on triple quadrupole instruments, is a powerful tool for quantitative analysis in complex matrices like food and blood. nih.govspectroscopyeurope.comresearchgate.net The high selectivity is achieved through a process called Multiple Reaction Monitoring (MRM). spectroscopyeurope.comastm.orgactapol.net In MRM, a specific precursor ion (typically the protonated molecule or an adduct of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion resulting from that fragmentation is selected in the third quadrupole and measured by the detector.
For the analysis of aldicarb using this compound, at least two MRM transitions are monitored: one for the native aldicarb and one for the labeled internal standard. acs.org The precursor ion for this compound will have a higher mass-to-charge ratio (m/z) than native aldicarb, corresponding to the number of ¹³C atoms incorporated. The fragmentation pattern, however, remains similar, allowing for the selection of corresponding product ions. nih.govgoogle.com This specificity drastically reduces background noise and interferences. actapol.net
Table 2: Example MRM Transitions for Aldicarb and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
|---|---|---|---|
| Aldicarb | 208.0 [M+NH₄]⁺ | 116.1 | Quantifier Ion |
| Aldicarb | 208.0 [M+NH₄]⁺ | 89.1 | Qualifier Ion |
| This compound | 211.0 [M+NH₄]⁺ | 119.1 | Internal Standard Quantifier |
This table provides hypothetical but representative MRM transitions based on common adducts and fragmentation patterns. The precursor ion for aldicarb is often observed as an ammonium adduct [M+NH₄]⁺. The +3 Da mass shift is reflected in the precursor and corresponding fragment ions for this compound. restek.comnih.govgoogle.com
High-Resolution Mass Spectrometry (HRMS) Approaches
High-Resolution Mass Spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap, offers an alternative and increasingly popular approach for pesticide analysis. lcms.czbioanalysis-zone.com Instead of monitoring specific fragmentations, HRMS measures the mass-to-charge ratio of ions with very high accuracy (typically to four or five decimal places). eurl-pesticides.eunih.gov This allows for the determination of an ion's elemental formula, providing a high degree of confidence in its identification. bioanalysis-zone.comnih.gov
In this context, this compound serves the same crucial role as an internal standard for quantification. acs.org The analytical software can extract ion chromatograms using narrow mass windows (e.g., ±5 ppm) around the calculated theoretical exact masses of both the native aldicarb and the this compound standard. lcms.cz This high mass accuracy effectively separates the analyte signal from isobaric interferences (other compounds with the same nominal mass but different elemental formulas). nih.gov
Table 3: Theoretical Exact Masses for Aldicarb and this compound
| Compound | Formula | Adduct | Theoretical Exact Mass (m/z) |
|---|---|---|---|
| Aldicarb | C₇H₁₄N₂O₂S | [M+H]⁺ | 191.0854 |
| This compound | C₄¹³C₃H₁₄N₂O₂S | [M+H]⁺ | 194.0955 |
| Aldicarb | C₇H₁₄N₂O₂S | [M+NH₄]⁺ | 208.1120 |
| This compound | C₄¹³C₃H₁₄N₂O₂S | [M+NH₄]⁺ | 211.1220 |
Theoretical masses calculated based on the elemental composition. The choice of adduct ([M+H]⁺ or [M+NH₄]⁺) depends on the ionization conditions. lcms.czeurl-pesticides.eueurl-pesticides.eu
Isotope Dilution Mass Spectrometry (IDMS) Principles and Implementations
Isotope Dilution Mass Spectrometry (IDMS) is recognized as a primary reference method for achieving the highest level of accuracy in quantitative analysis. osti.govepa.govresearchgate.net The use of this compound as a calibrative standard is a direct implementation of IDMS.
The core principle is the addition of a known amount of the isotopically labeled standard (the "spike") to a sample before any processing steps. osti.govepa.gov The stable isotope-labeled standard, such as this compound, is the ideal internal standard because it is chemically and physically identical to its native counterpart. physiology.orgscioninstruments.com This means it behaves identically during all stages of the analytical procedure, including extraction, cleanup, and chromatographic separation, and it experiences the same ionization efficiency or suppression in the mass spectrometer's ion source. nih.govfoodriskmanagement.com
Any loss of analyte during sample preparation will be accompanied by a proportional loss of the labeled standard. epa.gov Therefore, the ratio of the native analyte signal to the labeled standard signal measured by the mass spectrometer remains constant regardless of procedural losses or matrix effects. nih.govosti.gov By measuring this final ratio and knowing the initial amounts of sample and added standard, the original concentration of the analyte in the sample can be calculated with high precision and accuracy. osti.govnih.gov This makes IDMS with standards like this compound particularly powerful for analyzing complex matrices where significant signal suppression or analyte loss is common. nih.gov
Method Development and Validation Frameworks
The use of isotopically labeled standards, such as this compound, is fundamental to the development and validation of robust analytical methods for pesticide residue analysis. These standards are crucial for ensuring the accuracy and reliability of quantitative results, particularly when dealing with complex matrices and trace-level concentrations.
Determination of Limits of Detection (LOD) and Limits of Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. The determination of these limits is a key component of method validation. For Aldicarb, these values are influenced by the analytical technique employed, the sample matrix, and the specific sample preparation procedures.
LOD is often established by analyzing a series of low-concentration spikes on a blank matrix, with the limit typically defined as the concentration that produces a signal-to-noise ratio of 3. jfda-online.com The LOQ is similarly determined but at a higher signal-to-noise ratio, often 10, and is the lowest concentration that can be quantified with acceptable precision and accuracy. jfda-online.com
Studies have reported a range of LODs and LOQs for Aldicarb in various matrices, demonstrating the sensitivity of modern analytical instrumentation like liquid chromatography-tandem mass spectrometry (LC-MS/MS). For instance, a miniaturized QuEChERS methodology for guinea pig blood and brain tissue established an LOD of 0.1 ng/mL in blood and 0.2 ng/g in brain. nih.gov Another study determining Aldicarb in blood reported an LOD of 0.020 µg/mL. nih.gov The use of this compound as an internal standard is vital in achieving such low detection levels, as it helps to distinguish the analyte signal from background noise, thereby improving sensitivity.
Table 1: Reported Limits of Detection (LOD) and Quantification (LOQ) for Aldicarb Analysis
| Analyte | Matrix | LOD | LOQ | Analytical Method | Source |
|---|---|---|---|---|---|
| Aldicarb | Blood | 0.1 ng/mL | Not Specified | LC-MS/MS | nih.gov |
| Aldicarb | Brain | 0.2 ng/g | Not Specified | LC-MS/MS | nih.gov |
| Aldicarb | Blood | 0.020 µg/mL | 0.10 µg/mL | LC-MS/MS | nih.gov |
| Aldicarb | Honey | 4-5 ng/g | Not Specified | HPLC/PCD-FL | researchgate.net |
| Aldicarb | Water | 1.3 µg/L | Not Specified | HPLC with post-column derivatization | who.int |
| Aldicarb | Citrus | 0.001 ppm | 0.05 ppm | LC/MS/MS | jfda-online.com |
Assessment of Precision, Accuracy, and Reproducibility
Precision, accuracy, and reproducibility are cornerstone parameters in method validation, ensuring that an analytical method is reliable and its results are trustworthy. cipac.org
Accuracy refers to the closeness of a measured value to the true value. abb.com It is typically assessed through recovery studies, where a sample is spiked with a known concentration of the analyte. The percentage of the spiked amount that is measured (recovered) indicates the accuracy. researchgate.net
Precision measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to a homogenous sample. abb.comresearchgate.net It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). researchgate.net
Reproducibility describes the precision of a method when it is performed by different analysts, in different laboratories, or with different equipment. cipac.orggtfch.org
The use of an isotopically labeled internal standard like this compound is paramount for achieving high accuracy and precision. By adding the standard at the beginning of the sample preparation process, it experiences the same analytical variations and potential losses as the native analyte. This allows for reliable correction, leading to more accurate and precise quantification.
Validation studies for Aldicarb analysis report excellent precision and accuracy across various matrices. For example, a method for analyzing Aldicarb in blood and brain tissue demonstrated excellent precision and accuracy over a concentration range spanning three orders of magnitude. nih.gov Another study in honey reported recoveries between 72.02% and 92.02%, with precision (RSD) ranging from 1.77% to 9.23%. jfda-online.com A method for pesticides in soya beans, using stable isotope-labelled analogues, achieved mean recoveries of 92-100% with RSDs lower than 7%. europa.eu
Table 2: Summary of Precision and Accuracy Data for Aldicarb Analysis
| Matrix | Spiking Level | Average Recovery (%) | Precision (RSD %) | Analytical Method | Source |
|---|---|---|---|---|---|
| Blood | 0.10 - 5.0 µg/mL | 90 - 102 | Not Specified | LC-MS/MS | nih.gov |
| Honey | 50, 100, 200 ng/g | 72.02 - 92.02 | 1.77 - 9.23 | HPLC/PCD-FL | jfda-online.com |
| Soya Beans | MRL Level | 92 - 100 | < 7 | LC-MS/MS with Isotope Dilution | europa.eu |
| Fruits & Vegetables | Not Specified | 88.1 - 118.4 | < 10 | UPLC-QTRAP-MS/MS | researchgate.net |
| Baby Food (Vegetables) | Not Specified | 80 - 120 | < 15 | HPLC-MS/MS | acs.org |
Evaluation and Mitigation of Matrix Effects
Matrix effects are a significant challenge in quantitative analysis, especially when using LC-MS/MS. eijppr.com These effects arise from co-eluting endogenous components of the sample matrix that can interfere with the ionization of the target analyte, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). nih.gov This can compromise the accuracy and precision of the results. eijppr.com
A study analyzing Aldicarb in guinea pig blood and brain tissue found that while the matrix effects for another carbamate, methomyl, were minimal, Aldicarb experienced significant signal suppression, with a mean of -47%. nih.gov This highlights the analyte-specific nature of matrix effects.
The most effective strategy to compensate for matrix effects is the use of a co-eluting, stable isotope-labeled internal standard, such as this compound. waters.comeurl-pesticides.euresearchgate.net Because this compound is chemically identical to the native Aldicarb, it has the same chromatographic retention time and ionization behavior. researchgate.net Therefore, it is affected by matrix interferences in the same way as the target analyte. By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects is normalized, leading to accurate quantification. waters.com This approach, known as isotope dilution mass spectrometry (IDMS), is considered the gold standard for quantitative analysis in complex matrices. testqual.comresearchgate.net Other strategies include matrix-matched calibration, where calibration standards are prepared in a blank matrix extract to mimic the sample conditions. nih.govtestqual.com
Optimization of Extraction and Analytical Recovery Using Labeled Analogs
Analytical recovery refers to the efficiency of the extraction and cleanup process in isolating the analyte from the sample matrix. Incomplete or variable recovery can be a major source of error in quantitative analysis. Optimizing extraction protocols is essential to maximize recovery and ensure its consistency.
The use of isotopically labeled analogs like this compound is indispensable for monitoring and correcting for recovery losses. waters.com By spiking the sample with a known amount of the labeled standard before extraction, the standard undergoes the same process as the native analyte. epa.gov The final measured amount of the labeled standard, compared to the initial amount, provides a direct measure of the method's recovery for that specific sample. This allows for the correction of the final calculated concentration of the native analyte, a process that significantly improves accuracy. waters.comtestqual.com
For example, in the analysis of pesticides in soya beans, stable isotope-labeled analogues were employed as internal standards to achieve reliable and accurate quantification, with mean recoveries ranging from 92-100%. europa.eu European Union guidelines for pesticide residue analysis state that recovery tests may be omitted when using an isotope-dilution approach where the labeled internal standard is added prior to extraction, demonstrating the high level of confidence in this technique. eurl-pesticides.eutestqual.com
Sample Preparation and Cleanup Techniques for Trace Analysis
Effective sample preparation is critical for trace analysis, as it serves to extract the analyte of interest from the sample matrix, concentrate it, and remove interfering substances that could negatively impact the analysis.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Methodology
The QuEChERS method has become a dominant sample preparation technique for pesticide residue analysis in a wide variety of matrices, particularly food products. ecochem.com.co It was developed to be simpler, faster, and use less solvent than traditional methods. xn--untersuchungsmter-bw-nzb.de
The standard QuEChERS procedure involves two main steps:
Extraction: The sample is first homogenized and then extracted with an organic solvent, typically acetonitrile, in the presence of salts (such as magnesium sulfate (B86663) and sodium chloride) and sometimes buffering agents. nih.goveurl-pesticides.eu The salts induce liquid-liquid partitioning, separating the acetonitrile layer containing the pesticides from the aqueous and solid matrix components. nih.gov
Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the acetonitrile extract is then mixed with a combination of sorbents to remove specific types of interferences. lcms.cz A common sorbent is primary secondary amine (PSA), which effectively removes organic acids, sugars, and some lipids. rsc.org Other sorbents like C18 can be used to remove nonpolar interferences, and graphitized carbon black (GCB) is used to remove pigments like chlorophyll. nih.govecochem.com.co
The integration of isotopically labeled standards like this compound into the QuEChERS workflow is a powerful combination. Adding the standard to the sample before the initial acetonitrile extraction ensures that it accounts for any analyte loss during both the extraction and dSPE cleanup steps, as well as compensating for matrix effects during the final LC-MS/MS analysis. waters.comnih.gov This approach provides highly accurate and robust results, making it suitable for routine monitoring and regulatory compliance. europa.eu Studies have successfully applied the QuEChERS method for the analysis of Aldicarb and other pesticides in matrices such as blood, brain tissue, soya beans, and various fruits and vegetables. nih.govjfda-online.comeuropa.eu
Solid Phase Extraction (SPE) Protocols
Solid Phase Extraction (SPE) is a widely utilized sample preparation technique that concentrates and purifies analytes from complex matrices before their quantification by instrumental analysis. sigmaaldrich.com For the analysis of the pesticide Aldicarb, isotopically labeled this compound serves as a critical internal standard to ensure accuracy and reliability. altascientific.cn The use of an isotope-labeled standard is advantageous because it shares nearly identical physical and chemical properties with the unlabeled analyte, meaning it behaves similarly during extraction and cleanup processes. This allows for the correction of analyte losses that may occur during sample preparation, thereby mitigating matrix effects that can lead to inaccurate results in chromatographic analysis. chiron.no
A prevalent SPE-based method for pesticide residue analysis in various matrices, including food and environmental samples, is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) technique. nih.govnamthao.com The standard QuEChERS protocol involves an initial extraction with an organic solvent, typically acetonitrile, followed by a partitioning step induced by the addition of salts. researchgate.net A subsequent cleanup step, known as dispersive solid-phase extraction (dSPE), uses sorbents like primary secondary amine (PSA) to remove matrix interferences such as organic acids, sugars, and lipids. researchgate.netnih.gov
The effectiveness of the QuEChERS method for Aldicarb analysis, calibrated with its isotopic analogue, has been demonstrated across various sample types. The recovery rates, which indicate the efficiency of the extraction process, are a key performance metric.
Table 1: Recovery Rates of Aldicarb in Various Matrices using QuEChERS-based Protocols
| Matrix | Spiking Level (ng/g) | Recovery Rate (%) | Analytical Method |
| Honey | 50 | 72.02 | HPLC/PCD-FL |
| Honey | 100 | 80.16 | HPLC/PCD-FL |
| Honey | 200 | 88.09 | HPLC/PCD-FL |
| Apple | Not Specified | 101 | LC-MS/MS |
| Bell Pepper | Not Specified | 103 | LC-MS/MS |
| Lettuce | Not Specified | 91 | LC-MS/MS |
| Liver | Not Specified | Not Specified | GC-ITD |
| Oranges | 20 - 1000 | 70 - 130 | LC-MS/MS |
| Carrots | 20 - 1000 | 70 - 130 | LC-MS/MS |
| Spinach | 20 - 1000 | 70 - 130 | LC-MS/MS |
This table was generated based on data from multiple sources. namthao.comresearchgate.netjfda-online.com
Advanced Sample Enrichment and Purification Procedures
Building upon standard SPE protocols, advanced methodologies have been developed to handle smaller sample sizes, improve throughput, and enhance the cleanliness of the final extract for sensitive instrumental analysis. This compound is integral to these advanced procedures, providing a robust internal standard for accurate quantification, especially when dealing with complex biological and environmental matrices. altascientific.cnnih.gov
One significant advancement is the development of miniaturized QuEChERS methods. nih.gov These protocols are adapted for sub-gram or sub-milliliter sample sizes, which is particularly valuable in clinical and toxicological research where sample volume may be limited. nih.gov A miniaturized QuEChERS approach has been successfully applied to the analysis of Aldicarb in blood and brain tissue. nih.gov In such applications, a known quantity of the isotopically labeled internal standard, like this compound, is added to the small sample aliquot before the extraction process begins. nih.gov This ensures that any variability or loss of the target analyte during the multi-step procedure is mirrored by the internal standard, allowing for precise and accurate quantification via isotope dilution mass spectrometry. nih.gov
Despite the efficiency of these methods, complex matrices can still cause signal suppression or enhancement during analysis by mass spectrometry. nih.gov For instance, in the analysis of Aldicarb in blood and brain tissue using a miniaturized QuEChERS protocol, significant signal suppression (a mean of -47%) was observed for Aldicarb. nih.gov However, the use of matrix-matched standards and the stable isotope-labeled internal standard (this compound) effectively compensates for these matrix effects, ensuring the reliability of the quantitative results. nih.gov
The following table outlines a typical miniaturized QuEChERS protocol where this compound would be employed as an internal standard.
Table 2: Example of a Miniaturized QuEChERS Protocol for Biological Samples
| Step | Procedure | Materials/Reagents | Purpose |
| 1. Sample Preparation | A 100 µL aliquot of the sample (e.g., whole blood) is placed in a microcentrifuge tube. | Whole Blood | Initial sample measurement. |
| 2. Internal Standard Spiking | 10 µL of a 1000 ng/mL internal standard stock solution (this compound) is added. | This compound Solution | Provides a reference for quantification and correction for analyte loss. |
| 3. Extraction | 400 µL of acetonitrile is added, and the tube is vortexed and centrifuged. | Acetonitrile | Extracts the analyte and internal standard from the aqueous matrix. |
| 4. Liquid-Liquid Partitioning | The clear supernatant is transferred to a tube containing ~0.2 g of QuEChERS extraction salt. | MgSO₄/NaOAc (4:1) | Separates the acetonitrile layer from the aqueous layer. |
| 5. Final Cleanup (dSPE) | The final extract is vortexed and centrifuged before analysis. | - | Removes remaining particulates. |
This table was generated based on data from a study on Methomyl and Aldicarb analysis in blood and brain tissue. nih.gov
Automation of the QuEChERS cleanup step represents another significant advancement in sample enrichment and purification. namthao.com Automated systems can perform the dSPE cleanup on a specific cartridge, ensuring high precision and reducing analytical result deviations, especially in high-throughput laboratories. namthao.com In these automated workflows, the initial manual extraction is performed, and then an aliquot of the supernatant is processed by the system, which performs the cleanup and injects the purified sample directly into the LC-MS/MS system. namthao.com The consistent use of this compound as an internal standard in such automated procedures is fundamental to achieving the high degree of reproducibility and accuracy required for routine monitoring of pesticide residues. namthao.comgcms.cz
Following a comprehensive search for scholarly and scientific information specifically on the chemical compound "this compound," it has been determined that there is insufficient available data to construct the detailed article as requested.
Searches for research focusing on the application of this compound in environmental fate and transport studies—including its mobility, persistence, degradation pathways, and use in tracing contaminant plumes—did not yield specific findings. The existing body of research extensively covers the parent compound, Aldicarb, and its primary metabolites, Aldicarb sulfoxide (B87167) and Aldicarb sulfone. Many of these studies utilize 14C-labeled Aldicarb for tracing purposes.
However, without specific studies on this compound, any discussion on its environmental behavior would be purely theoretical and would not meet the requirement for an article based on detailed, scientifically accurate research findings. Therefore, it is not possible to generate the requested content while adhering to the strict constraints of the prompt.
Application of Aldicarb 13c3 in Environmental Fate and Transport Research
Elucidation of Biotic and Abiotic Degradation Pathways and Kinetics
Identification and Quantification of 13C-Labeled Transformation Products
The environmental degradation of aldicarb (B1662136) results in the formation of two primary toxic metabolites: aldicarb sulfoxide (B87167) and aldicarb sulfone. researchgate.netwho.int The initial oxidation of aldicarb to aldicarb sulfoxide can be relatively rapid, with one study noting a 48% conversion within seven days in certain soils. who.int A subsequent, slower oxidation process transforms the sulfoxide into aldicarb sulfone. researchgate.netwho.int Both of these transformation products are of significant environmental concern due to their toxicity and mobility. nih.gov
The use of Aldicarb-13C3 is instrumental in accurately identifying and quantifying these transformation products in complex environmental matrices like soil and water. Isotope-labeling allows researchers to employ powerful analytical techniques, primarily high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), to distinguish the pesticide-derived metabolites from naturally occurring organic compounds. who.intaccredia.iteurl-pesticides.eu In mass spectrometry, the 13C atoms increase the mass of the analyte and its fragments, creating a distinct isotopic signature that is easily traced and quantified, eliminating ambiguity from background interference. science.gov
Studies on other 13C-labeled pesticides have demonstrated the power of this approach. It enables precise mass balance analysis, tracking the labeled carbon as it moves from the parent compound to various degradation products. researchgate.netunit.no This methodology provides high-quality quantitative data on the concentration and persistence of each toxic metabolite over time.
Table 1: Aldicarb Transformation Products and Analytical Data
| Compound | Typical Degradation Half-Life (DT50) | Common Analytical Method | Limit of Detection (LOD) |
|---|---|---|---|
| Aldicarb | < 1 to 12 days in soil nih.gov | HPLC with post-column derivatization who.int | 1.3 µg/L in water who.int |
| Aldicarb Sulfoxide | Formed rapidly from aldicarb who.int | HPLC with post-column derivatization who.int | 0.8 µg/L in water who.int |
| Aldicarb Sulfone | Formed slowly from sulfoxide who.int | HPLC with post-column derivatization who.int | 0.5 µg/L in water who.int |
Modeling and Simulation of Environmental Behavior Utilizing Isotopic Data
Aldicarb is recognized for its high mobility and persistence, characteristics that give it a significant potential to leach through soil and contaminate groundwater. apvma.gov.aupublications.gc.ca Environmental models, such as the Pesticide Root Zone Model (PRZM), are used to predict this behavior and assess risks. ucdavis.edu The data derived from this compound studies are invaluable for refining the accuracy of these simulations.
Isotopic data allows for a precise mass balance assessment of the pesticide's fate, something that is difficult to achieve with non-labeled compounds. unit.no By tracking the 13C label, researchers can quantify the distribution of the original pesticide into different environmental compartments and forms:
Mineralization: The amount of this compound completely degraded to 13CO2. researchgate.net
Transformation: The quantity converted into metabolites like 13C-aldicarb sulfoxide and 13C-aldicarb sulfone. researchgate.net
Bound Residues: The fraction of 13C incorporated into soil organic matter. This can be further distinguished into biogenic non-extractable residues (bioNER), where the carbon is assimilated into microbial biomass, and xenobiotic non-extractable residues (xenoNER), where the original molecule or its metabolites are sequestered. researchgate.net
This detailed accounting provides more robust and accurate input parameters for environmental models, leading to more reliable predictions of pesticide leaching, persistence, and potential groundwater concentrations. ucdavis.edu
Table 2: Key Parameters for Environmental Fate Modeling Refined by Isotopic Data
| Parameter | Description | How Isotopic Data Improves Accuracy | Example Value (Aldicarb Metabolites) |
|---|---|---|---|
| DT50 (Degradation Half-Life) | Time for 50% of the compound to degrade. | Precise measurement of parent compound and metabolite concentrations over time. | < 1 to 12 days for aldicarb in soil. nih.gov |
| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | A measure of a chemical's tendency to bind to soil organic matter. | Direct measurement of partitioning between soil and water phases without interference. | 6-31 (indicates very high mobility). nih.gov |
| Mineralization Rate | The rate at which the pesticide is converted to CO2. | Direct quantification of labeled 13CO2 evolved from the system. researchgate.netunit.no | N/A |
| Bound Residue Formation | The rate and extent of non-extractable residue formation. | Enables quantification and characterization of the 13C remaining in the soil matrix after extraction. researchgate.net | N/A |
Inter-compartmental Transfer and Bioavailability Studies
Understanding the movement of aldicarb between soil, water, and living organisms is crucial for a complete environmental risk assessment. Aldicarb is a systemic pesticide, meaning it is readily taken up by plant roots and translocated throughout the plant. who.inttaylorandfrancis.com This property makes it effective against pests but also creates a pathway for entry into the food chain.
The use of this compound provides a definitive tool for tracing this movement. Researchers can follow the 13C label from the soil into the plant, quantifying its uptake and distribution into various tissues such as roots, stems, leaves, and fruits. who.int This allows for precise studies on bioaccumulation in crops.
Furthermore, this compound is essential for studying bioavailability and transfer across different trophic levels. While aldicarb itself has a low potential for bioaccumulation in animal tissues, its toxic metabolites are water-soluble and can contaminate drinking water sources. nih.govapvma.gov.aunih.gov Isotope tracing studies can follow the 13C signature from contaminated water or food sources into organisms, allowing for the precise measurement of absorption, metabolic transformation, and excretion. who.int This helps to differentiate the pesticide-derived compounds within an organism from its natural carbon-based tissues and provides clear data on exposure and bioavailability. nih.gov Laboratory leaching experiments have confirmed that aldicarb's metabolites are highly mobile and likely to be found in leachate, underscoring the importance of tracking their bioavailability in aquatic systems. nih.gov
Table 3: Research Findings on Aldicarb's Environmental Transfer
| Study Type | Finding | Implication for this compound Application | Reference |
|---|---|---|---|
| Leaching Study | Aldicarb metabolites are highly mobile and behave as "leachers," while the parent compound is a "non-leacher." | This compound can be used to track the formation and subsequent leaching of labeled metabolites through soil columns. | nih.gov |
| Mobility Analysis | Aldicarb and its metabolites have very low Koc values, indicating a high potential to migrate to groundwater. | Isotopic data can validate and improve models predicting groundwater contamination based on Koc values. | nih.gov |
| Plant Uptake | Aldicarb is systemic and rapidly taken up by plants, with protection lasting for weeks. | This compound allows for quantitative analysis of uptake efficiency and distribution within different plant parts. | who.int |
| Bioaccumulation Potential | Aldicarb has a low bioconcentration factor (BCF), suggesting low potential for accumulation in aquatic organisms. | Labeled studies can confirm low bioaccumulation and trace the metabolic fate of any absorbed compounds. | nih.gov |
Application of Aldicarb 13c3 in Metabolic Pathway Elucidation
Tracing Metabolic Transformations in In Vitro Systems
In vitro systems, such as cell cultures and isolated enzyme preparations, provide a controlled environment to study the intricate details of xenobiotic metabolism. The use of Aldicarb-13C3 in these systems allows for the precise investigation of cellular uptake, biotransformation, and the specific enzymes responsible for these conversions.
In cellular metabolism studies, specific cell types, most commonly hepatocytes due to their primary role in drug and xenobiotic metabolism, are incubated with this compound. As the cells metabolize the compound, the ¹³C atoms are retained within the molecular structure of the resulting metabolites.
The primary metabolic pathway for aldicarb (B1662136) is oxidation. inchem.org By introducing this compound to a hepatocyte culture, researchers can monitor its conversion into key ¹³C-labeled metabolites. The major transformation is the rapid oxidation of the thioether group to form ¹³C-labeled aldicarb sulfoxide (B87167), which is then more slowly oxidized to ¹³C-labeled aldicarb sulfone. inchem.orgfao.org Analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), can then be used to separate and identify these labeled compounds, confirming the activity of this metabolic pathway within the specific cell type. The ability to trace the ¹³C label provides unambiguous evidence of the metabolic transformation of the parent compound.
Table 1: Expected ¹³C-Labeled Metabolites in a Cellular Assay with this compound
| Analyte | Expected Transformation | Detection Method |
| This compound | Parent Compound | LC-MS/MS |
| Aldicarb sulfoxide-13C3 | Primary Oxidation Product | LC-MS/MS |
| Aldicarb sulfone-13C3 | Secondary Oxidation Product | LC-MS/MS |
| Aldicarb oxime-13C3 | Hydrolysis Product | LC-MS/MS |
To pinpoint the specific enzymes responsible for aldicarb metabolism, this compound can be incubated with subcellular fractions, such as liver microsomes, which are rich in metabolic enzymes. nih.gov Studies have identified that the biotransformation of aldicarb is primarily catalyzed by two major enzyme systems: the cytochrome P450 (CYP) monooxygenases and the flavin-containing monooxygenases (FMOs). nih.govoup.comoup.com
By using this compound in assays with isolated microsomes, researchers can quantify the formation of ¹³C-labeled aldicarb sulfoxide and ¹³C-labeled aldicarb sulfone. nih.govoup.com Furthermore, by using specific chemical inhibitors for CYP or FMO systems, or by using purified enzyme preparations, the relative contribution of each enzyme system to the formation of each metabolite can be determined. For instance, studies have shown that FMOs are highly efficient at catalyzing the initial S-oxidation to the sulfoxide, while CYPs may also contribute to this step and are involved in the subsequent oxidation to the sulfone. oup.comoup.com Using this compound allows for precise measurement of these enzyme kinetics.
Table 2: Enzyme Systems Involved in this compound Biotransformation
| Enzyme System | Metabolic Reaction | Expected ¹³C-Labeled Product |
| Flavin-containing Monooxygenase (FMO) | S-oxidation | Aldicarb sulfoxide-13C3 |
| Cytochrome P450 (CYP) | S-oxidation | Aldicarb sulfoxide-13C3 |
| Cytochrome P450 (CYP) | Sulfoxide Oxidation | Aldicarb sulfone-13C3 |
Cellular Metabolism Studies Using Isotopic Tracers
Tracing Metabolic Transformations in In Vivo Biological Models
In vivo studies using animal models are essential for understanding the complete picture of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Administering this compound to these models allows for the tracking of the compound and its metabolites throughout the entire biological system.
Following the administration of this compound to an animal model, such as a rat, the distribution of the parent compound and its labeled metabolites can be examined in various tissues and organs over time. who.int Studies using radiolabeled aldicarb have shown that it is widely distributed throughout the body without significant accumulation in any single tissue, with the liver showing the highest concentration of residues shortly after administration. epa.gov
By using this compound and analyzing tissue samples (e.g., liver, kidney, muscle, blood) via LC-MS, a quantitative map of metabolic turnover can be created. This reveals which organs are the primary sites of metabolic conversion. For example, high concentrations of ¹³C-labeled aldicarb sulfoxide and sulfone in the liver would confirm it as the principal site of metabolism. epa.gov Comparing the ratio of parent compound to metabolites across different organs provides insight into the rate and extent of metabolic activity in specific locations. oup.com
Table 3: Illustrative Organ Distribution of this compound and its Metabolites
| Organ | This compound | Aldicarb sulfoxide-13C3 | Aldicarb sulfone-13C3 |
| Blood | Moderate | High | Low |
| Liver | Low | High | Moderate |
| Kidney | Low | Moderate | Moderate |
| Muscle | Low | Low | Low |
Note: Relative levels are hypothetical and based on general findings from radiolabeled studies. epa.govoup.com
A critical aspect of metabolic studies is determining how a compound and its byproducts are eliminated from the body. Aldicarb and its metabolites are known to be excreted rapidly, primarily through urine. inchem.orgwho.intepa.gov
Organ-Specific Metabolic Turnover Assessment
Identification and Quantitative Profiling of 13C-Labeled Metabolites
The definitive advantage of using this compound lies in the analytical precision it affords, particularly when coupled with modern mass spectrometry techniques. The analysis relies on the mass difference between the labeled and unlabeled compounds.
High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) is used to separate the parent compound and its various metabolites from the complex biological matrix (e.g., plasma, urine, tissue homogenate). ciac.jl.cnresearchgate.netnih.gov The separated components are then introduced into a tandem mass spectrometer (MS/MS). The ¹³C₃ label imparts a predictable mass increase of 3 Daltons to the parent molecule and any metabolite that retains the labeled portion of the structure. This mass shift allows for the unambiguous identification and selective monitoring of the tracer and its derivatives, distinguishing them from the complex background of the biological sample. nih.gov
For absolute quantification, a technique known as isotope dilution mass spectrometry (IDMS) is employed. ciac.jl.cnd-nb.info This gold-standard method involves adding a known amount of a different isotope-labeled standard (e.g., Aldicarb-d3 or Aldicarb-¹³C₂,d₃) to the sample. ciac.jl.cnmedchemexpress.com Because the internal standard and the analyte (this compound and its metabolites) behave nearly identically during sample extraction, cleanup, and ionization, any sample loss or matrix effects are compensated for. By measuring the ratio of the MS signal from the target ¹³C-labeled metabolite to the signal from its corresponding internal standard, a highly accurate and precise quantification can be achieved. d-nb.inforesearchgate.net
Table 4: Mass Spectrometry Profile of this compound and Key Metabolites
| Compound | Molecular Formula (Unlabeled) | Expected Mass Increase (from ¹³C₃ label) | Purpose in Analysis |
| Aldicarb | C₇H₁₄N₂O₂S | +3 Da | Tracer (Parent) |
| Aldicarb sulfoxide | C₇H₁₄N₂O₃S | +3 Da | Target Metabolite |
| Aldicarb sulfone | C₇H₁₄N₂O₄S | +3 Da | Target Metabolite |
| Aldicarb oxime | C₅H₁₁NO₂S | +3 Da* | Target Metabolite |
*Assuming the ¹³C₃ label is on a part of the molecule retained after hydrolysis.
Kinetic Analysis of Biotransformation and Detoxification Processes
Kinetic analysis of Aldicarb's biotransformation is crucial for understanding the rate at which it is converted into its primary toxic metabolites, aldicarb sulfoxide and aldicarb sulfone, and subsequently detoxified. The use of isotopically labeled Aldicarb, such as this compound, in conjunction with sensitive analytical techniques like mass spectrometry, facilitates precise measurement of reaction rates and enzyme kinetics.
Studies on the in vitro biotransformation of Aldicarb have provided valuable kinetic parameters. For instance, research using rat liver, kidney, and lung microsomes has determined the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the initial and rate-limiting step of Aldicarb's bioactivation: its oxidation to aldicarb sulfoxide. nih.gov This reaction is primarily catalyzed by flavin-containing monooxygenases (FMOs). who.int
Under laboratory conditions, the formation of aldicarb sulfoxide was the predominant metabolic step observed, with negligible subsequent oxidation to aldicarb sulfone. nih.gov The kinetic data from these studies indicate that the sulfoxidation of Aldicarb is unlikely to become saturated even at high concentrations in rats. nih.gov This implies that the clearance of Aldicarb in the liver and kidneys is more likely limited by the rate of blood flow to these organs rather than the metabolic capacity of the enzymes themselves. nih.gov
In a study on rainbow trout (Oncorhynchus mykiss) liver microsomes, the formation of aldicarb sulfoxide also followed Michaelis-Menten kinetics. nih.gov The apparent Km and Vmax values were determined, providing insight into the efficiency of this biotransformation in an aquatic species. nih.gov Competitive inhibition studies in the same research confirmed the significant role of FMO in this metabolic step. nih.gov
Table 1: Kinetic Parameters for Aldicarb Sulphoxidation in Various Tissues
| Species | Tissue | Enzyme System | Apparent Km (µM) | Vmax (nmol/min/mg protein) |
| Rat | Liver | Microsomes | 184 | 5.41 |
| Rat | Kidney | Microsomes | 1050 | 39.51 |
| Rat | Lung | Microsomes | 188 | 2.45 |
| Rainbow Trout | Liver | Microsomes | 46.7 | 0.216 |
This table presents kinetic data obtained from in vitro studies on Aldicarb metabolism. The use of this compound would allow for similar precise measurements in complex biological matrices.
Comparative Metabolic Studies Across Diverse Biological Species or Conditions
The metabolic fate of Aldicarb has been investigated in a range of biological species, revealing both similarities and differences in the biotransformation pathways. These comparative studies are essential for extrapolating toxicological data from laboratory animals to humans and for understanding the ecological impact of this compound. The use of this compound in such studies would enable precise tracking of metabolic routes across different organisms.
In general, the metabolism of Aldicarb is qualitatively similar across various mammalian species, including rats, dogs, goats, and cows. apvma.gov.auwho.int The primary metabolic pathway involves the rapid oxidation of the sulfur atom to form aldicarb sulfoxide, which is a more potent cholinesterase inhibitor. who.intwho.int This is followed by a slower oxidation to the less toxic aldicarb sulfone. who.intwho.int Detoxification occurs through the hydrolysis of the carbamate (B1207046) ester bond, leading to the formation of oximes and nitriles, which are then excreted, primarily in the urine. who.int Studies have shown that 80-90% of the administered dose is excreted within 24 hours, indicating rapid metabolism and elimination and no significant bioaccumulation. who.int
Under anaerobic conditions, such as those found in certain soil environments or in the digestive tracts of some organisms, the metabolic pathway of Aldicarb can differ significantly. Studies using anaerobic microbial cultures have shown that Aldicarb is converted to aldicarb nitrile via a hydrolytic pathway. nih.gov Acclimated microbial cultures were also capable of further mineralizing the aldicarb nitrile intermediate. nih.gov
Table 2: Comparative Metabolism of Aldicarb in Different Species and Conditions
| Species/Condition | Primary Metabolic Pathway(s) | Key Metabolites | Primary Excretion Route |
| Mammals (Rats, Dogs, Goats, Cows) | Oxidation, Hydrolysis | Aldicarb sulfoxide, Aldicarb sulfone, Oximes, Nitriles | Urine |
| Fish (Rainbow Trout) | Oxidation | Aldicarb sulfoxide | Not specified |
| Anaerobic Microorganisms | Hydrolysis/Dehydration | Aldicarb nitrile | Not applicable |
This table summarizes the main metabolic routes and products of Aldicarb in different biological systems. The application of this compound in future comparative studies would provide more detailed quantitative data on these pathways.
Application of Aldicarb 13c3 in Food and Agricultural Research
Precision Residue Analysis and Quantification in Complex Agri-Food Matrices
The accurate quantification of pesticide residues in complex agricultural and food matrices such as fruits, vegetables, and processed foods is a significant analytical challenge. lcms.cz These matrices contain a multitude of interfering compounds (e.g., pigments, fats, sugars) that can cause "matrix effects," leading to either suppression or enhancement of the analytical signal and resulting in inaccurate measurements. researchgate.netacs.org The use of an ideal internal standard, such as an isotopically labeled analog like Aldicarb-13C3, is the most effective strategy to counteract these matrix effects. mdpi.comeurl-pesticides.euresearchgate.net
Because this compound has the same chemical structure and properties as aldicarb (B1662136), it experiences the same losses during sample extraction and the same signal interference during analysis. mdpi.com Since the standard is added at a known quantity, any variation observed in its signal can be used to correct the measurement of the target analyte, aldicarb. eurl-pesticides.eu This approach is fundamental to methods like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) technique, which is widely used for pesticide residue analysis in foodstuffs. nih.gov The use of SIL internal standards enables the development of methods with low limits of detection (LOD) and quantification (LOQ), high accuracy, and excellent precision, which are essential for ensuring food safety. nih.govciac.jl.cn
Research has demonstrated the successful application of isotope dilution analysis for determining aldicarb and its primary toxic metabolites, aldicarb sulfoxide (B87167) and aldicarb sulfone, in various samples. ciac.jl.cn For instance, methods using labeled internal standards have achieved detection limits in the parts-per-trillion range, showcasing the sensitivity required for rigorous food monitoring. ciac.jl.cn
Table 1: Performance of Analytical Methods for Aldicarb Using Isotope-Labeled Internal Standards
| Matrix | Analytical Technique | Limit of Detection (LOD) | Recovery / Accuracy | Reference |
|---|---|---|---|---|
| Blood | LC-MS/MS | 0.1 ng/mL | 85-115% | nih.gov |
| Brain | LC-MS/MS | 0.2 ng/g | 85-115% | nih.gov |
| Water | UPLC-MS/MS | 0.0008–0.001 µg/L | 94.5-105% | ciac.jl.cn |
| Honey | HPLC-PCD-FL | 4–5 ng/g | 72-92% | jfda-online.com |
| Fruits & Vegetables | LC-MS/MS | Generally <10 µg/kg | 80-120% | lcms.czacs.org |
Development of Robust Methodologies for Regulatory Compliance and Monitoring Programs
Governmental and international bodies establish Maximum Residue Limits (MRLs) for pesticides in food products to protect consumer health. nih.govsigmaaldrich.com In the European Union, for example, MRLs for aldicarb in various crops can range from 0.01 to 0.5 mg/kg. nih.gov Adherence to these regulations requires analytical methods that are not only sensitive but also exceptionally robust, reproducible, and accurate. mdpi.comnih.gov
The development of such methodologies relies heavily on the use of high-quality reference materials, including stable isotope-labeled internal standards like this compound. gcms.cz Regulatory guidelines, such as the SANTE guidelines in Europe, endorse the use of SIL standards as the preferred method for quantification to ensure the reliability of data submitted for compliance purposes. lcms.cz By incorporating this compound into analytical protocols, laboratories can validate their methods according to international standards (e.g., ISO 17025), demonstrating traceability and ensuring that their results are defensible. sigmaaldrich.comgcms.cz These robust methods are the foundation of national and international monitoring programs that continuously survey the food supply for pesticide residues, ensuring that levels remain within legally mandated safety limits. mdpi.com
Table 2: Examples of Aldicarb Maximum Residue Limits (MRLs) in Food Commodities
| Commodity | Example MRL (mg/kg) | Jurisdiction/Source | Reference |
|---|---|---|---|
| Potatoes | 1.0 | USA (Tolerance Limit) | who.int |
| Potatoes | 0.02–0.78 (detected range) | Canada (Survey Data 1984-1989) | nih.gov |
| Crops and Vegetables | 0.01–0.5 | Japan & England | nih.gov |
| Citrus Fruits | Not specified (residues detected) | USA | pic.int |
Assessment of Food Chain Transfer and Residue Dynamics Using Labeled Standards
Stable isotope-labeled standards such as this compound are indispensable tools for conducting these types of environmental and metabolic studies. mdpi.com In a controlled research setting, plants or soil can be treated with a known amount of the labeled compound. Because the labeled aldicarb can be definitively distinguished from any pre-existing, non-labeled pesticide residues, scientists can precisely trace its path. This allows for the accurate measurement of uptake rates, the identification and quantification of metabolic byproducts (like labeled aldicarb sulfoxide and sulfone), and the determination of the pesticide's persistence in various environmental compartments. who.intfrontiersin.org This information is vital for modeling the potential for bioaccumulation in the food chain and for conducting comprehensive ecological risk assessments. nih.goveeer.org
Table 3: Tracing Aldicarb and its Metabolites with this compound
| Compound | Unlabeled Mass (Example) | ¹³C-Labeled Mass (Example) | Role in Residue Dynamic Studies |
|---|---|---|---|
| Aldicarb | m/z 191 | m/z 194 | Parent compound applied to the system. |
| Aldicarb Sulfoxide | m/z 207 | m/z 210 | Primary metabolite; its formation from the labeled parent can be tracked. |
| Aldicarb Sulfone | m/z 223 | m/z 226 | Secondary metabolite; its formation and persistence can be quantified. |
Emerging Research Frontiers and Future Directions for Aldicarb 13c3 Studies
Integration with Multi-Omics Approaches (e.g., Metabolomics, Fluxomics)
The integration of Aldicarb-13C3 into multi-omics workflows, particularly metabolomics and fluxomics, represents a significant leap forward in understanding the intricate interactions between this pesticide and biological systems. The use of a stable isotope label allows for the precise tracing of Aldicarb's metabolic pathways and its impact on the broader metabolome.
In metabolomics, this compound serves as an invaluable internal standard for Stable Isotope Dilution Assays (SIDA), which is considered the gold standard for quantitative analysis. tum.denih.gov This technique involves spiking a sample with a known concentration of this compound. Because the labeled and unlabeled compounds have nearly identical physicochemical properties, they behave similarly during sample extraction, cleanup, and analysis. Any loss of the analyte during these steps is mirrored by a proportional loss of the internal standard. By measuring the ratio of the native analyte to its isotopically labeled counterpart using mass spectrometry, researchers can achieve highly accurate and precise quantification, effectively correcting for matrix effects and extraction inefficiencies that often plague complex samples like soil, water, and biological tissues. tum.deresearchgate.netunb.br
Fluxomics, the study of metabolic fluxes, can also benefit from the use of this compound. By exposing organisms or environmental systems to this compound, scientists can trace the flow of the carbon-13 atoms as the parent compound is metabolized. This allows for the elucidation of degradation pathways and the identification of novel metabolites. A related technique, Stable Isotope Probing (SIP), can be employed to identify microorganisms responsible for Aldicarb (B1662136) degradation in a given environment. nih.gov In a SIP study, the 13C label from this compound would be incorporated into the DNA, RNA, or other cellular components of the microorganisms that actively metabolize the compound. Subsequent analysis can link the metabolic function (degradation of Aldicarb) to the phylogenetic identity of the microorganisms. nih.gov
Table 1: Application of this compound in Multi-Omics Approaches
| Omics Field | Application of this compound | Research Goal |
| Metabolomics | Internal Standard for Stable Isotope Dilution Assay (SIDA) | Accurate quantification of Aldicarb and its metabolites in complex matrices. |
| Fluxomics | Isotopic Tracer | Elucidation of metabolic and degradation pathways. |
| Stable Isotope Probing (SIP) | Labeled Substrate | Identification of microorganisms responsible for Aldicarb biodegradation. |
Advanced Data Analytics and Chemometric Tools for Isotopic Tracing Data
The data generated from isotopic tracing studies using this compound, particularly when coupled with high-resolution mass spectrometry (HRMS), is often complex and multidimensional. Advanced data analytics and chemometric tools are essential for extracting meaningful information from these datasets.
Chemometric approaches can be used to deconvolve complex mass spectra, separating the signals of this compound and its labeled metabolites from the background matrix. This is particularly crucial in non-target screening, where the goal is to identify all detectable compounds in a sample. acs.org Algorithms can be developed to automatically detect and identify pairs of labeled and unlabeled compounds based on their characteristic mass difference and co-elution profiles.
Furthermore, kinetic modeling can be applied to the data from isotopic tracing experiments to determine the rates of Aldicarb degradation and metabolite formation. By tracking the change in the ratio of this compound to its metabolites over time, researchers can build robust models that describe the dynamics of these processes in various environmental compartments.
Exploration of Novel Analytical Applications and Research Paradigms
The availability of this compound is paving the way for novel analytical applications and research paradigms that were previously unfeasible. One such area is the study of "bound residues," which are pesticide residues that are incorporated into soil organic matter or biological macromolecules and are not extractable by conventional methods. By using this compound, researchers can trace the incorporation of the pesticide into these bound fractions, providing a more complete picture of its environmental fate.
Another emerging paradigm is the use of this compound in environmental forensics. mdpi.com Isotope ratio analysis can potentially be used to distinguish between different sources of Aldicarb contamination. While this is more established for natural isotope variations, the controlled introduction of this compound in specific applications could serve as a unique marker to track its movement and distribution in the environment.
The use of isotopically labeled standards like this compound is also critical in validating and improving the performance of rapid screening methods and sensors being developed for on-site pesticide detection. nih.gov
Development of Next-Generation Isotopic Labeling Strategies for Aldicarb Analogs
The insights gained from studies using this compound are driving the development of next-generation isotopic labeling strategies for Aldicarb analogs and other pesticides. While this compound is highly effective, future research may explore the synthesis of multiply labeled compounds (e.g., with both 13C and 15N) to trace the fate of different parts of the molecule simultaneously.
Recent advancements in late-stage isotopic labeling offer the potential for more efficient and cost-effective synthesis of labeled pesticides. acs.org These methods aim to introduce the isotope in the final steps of the synthetic route, which reduces the amount of radioactive or isotopically enriched starting materials required. acs.org
Furthermore, the development of a suite of isotopically labeled standards for the major metabolites of Aldicarb, such as Aldicarb sulfoxide (B87167) and Aldicarb sulfone, is crucial for comprehensive environmental and toxicological studies. labmix24.com Having labeled analogs for each of these compounds would allow for their simultaneous and accurate quantification, providing a complete picture of the "total toxic residue."
Conclusion
Synthesizing the Scientific Contributions of Aldicarb-13C3 to Diverse Research Fields
A thorough review of existing scientific literature reveals no specific studies that would allow for a synthesis of the scientific contributions of this compound. While its unlabeled counterpart, Aldicarb (B1662136), has been the subject of extensive research, particularly in toxicology and environmental science, the contributions of the ¹³C₃-labeled isotopologue are not documented in accessible research. The primary and inferred application of this compound is as an internal standard for the accurate quantification of Aldicarb in various matrices, a critical function in analytical chemistry and regulatory monitoring. However, without dedicated studies, its specific impact on research outcomes remains undocumented.
Identifying Future Research Imperatives and Collaborative Opportunities in Isotopic Tracing
The absence of published data on this compound highlights a clear imperative for future research. Key areas for investigation would include:
Metabolic Pathway Elucidation: Studies employing this compound could definitively trace the metabolic fate of the Aldicarb backbone in various organisms, providing unambiguous identification of metabolites.
Environmental Fate and Transport: The use of this compound in controlled environmental studies would allow for precise tracking of its degradation and movement through soil and water systems, distinguishing it from naturally occurring compounds.
Development of Standardized Analytical Methods: Collaborative efforts between regulatory bodies, academic institutions, and industry are needed to develop and validate analytical methods that utilize this compound as an internal standard for monitoring Aldicarb residues in food and environmental samples.
Opportunities for collaboration exist within established research networks focused on environmental contaminants and the application of stable isotope analysis in life sciences. Such collaborations would be essential to generate the foundational data needed to fully characterize the utility of this compound.
Q & A
Q. What methodologies are recommended for synthesizing and characterizing Aldicarb-13C3 to ensure isotopic purity?
Synthesis of this compound requires precise isotopic labeling techniques, such as using ¹³C-enriched precursors in carbamate synthesis. Characterization involves nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm isotopic enrichment and purity. Cross-validation with liquid chromatography-tandem mass spectrometry (LC-MS/MS) ensures minimal isotopic dilution or contamination during synthesis .
Q. How can researchers conduct a comprehensive literature review on this compound’s ecotoxicological impacts?
Prioritize primary sources (peer-reviewed journals, dissertations) using databases like PubMed, SciFinder, and Web of Science. Filter results by keywords such as “isotopic labeling,” “environmental fate,” and “metabolic pathways.” Evaluate source reliability by checking author credentials, funding sources, and methodological rigor. Secondary sources (reviews) should be used to identify knowledge gaps but not as standalone evidence .
Q. What protocols are essential for validating analytical methods to quantify this compound in biological tissues?
Validation should follow guidelines from organizations like the International Council for Harmonisation (ICH). Key parameters include:
- Linearity : Calibration curves across expected concentration ranges.
- Recovery rates : Spiked samples to assess extraction efficiency.
- Limit of detection (LOD) and quantification (LOQ) : Determined via signal-to-noise ratios.
- Precision : Intra- and inter-day variability tests. Use isotopic internal standards (e.g., Aldicarb-d6) to correct matrix effects in LC-MS/MS workflows .
Advanced Research Questions
Q. How can researchers design experiments using this compound to trace metabolic pathways in environmental samples?
Incorporate isotopic labeling in microcosm or mesocosm studies to track degradation products. Use stable isotope probing (SIP) coupled with metagenomics to identify microbial communities involved in metabolism. Sample preparation must avoid cross-contamination; freeze-drying and solid-phase extraction (SPE) are recommended for isolating ¹³C-labeled compounds from complex matrices .
Q. What statistical approaches address contradictions in environmental degradation data for this compound across studies?
Apply meta-analysis frameworks to reconcile discrepancies. Stratify data by variables like pH, temperature, and microbial activity. Use regression models to identify confounding factors (e.g., soil organic matter content). Bayesian methods can quantify uncertainty in degradation half-lives reported in conflicting studies .
Q. How can isotopic data from this compound studies be integrated into existing environmental fate models?
Adapt fugacity-based models to incorporate isotopic fractionation factors. Calibrate degradation rate constants using field data from ¹³C tracer experiments. Sensitivity analysis should prioritize parameters like hydrolysis rates and sorption coefficients. Open-source tools like EPI Suite or OECD QSAR Toolbox can validate model outputs .
Q. What experimental controls are critical for replicating published studies on this compound’s toxicity mechanisms?
- Negative controls : Use unlabeled Aldicarb to distinguish isotopic effects.
- Matrix blanks : Account for background ¹³C in environmental samples.
- Positive controls : Include reference compounds with known toxicity endpoints (e.g., carbofuran). Document all procedural details (e.g., solvent purity, instrument settings) to ensure reproducibility .
Q. How can researchers optimize LC-MS/MS parameters for low-concentration this compound detection in complex matrices?
Employ multiple reaction monitoring (MRM) transitions specific to ¹³C-labeled fragments. Optimize collision energy and cone voltage to minimize interference. Use hydrophilic interaction liquid chromatography (HILIC) for polar degradation products. Quantify via isotope dilution mass spectrometry (IDMS) to correct matrix effects .
Methodological Guidance
- Data Quality Assessment : Cross-check instrument precision using certified reference materials (CRMs) and participate in inter-laboratory comparisons .
- Contradiction Analysis : Apply TRIZ principles to resolve technical contradictions (e.g., balancing detection sensitivity with analysis speed) .
- Ethical Reporting : Disclose funding sources and potential conflicts of interest, adhering to ACS Style Guide standards for data transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
